molecular formula C11H15NO3 B1361262 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid CAS No. 301353-36-6

5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid

Cat. No.: B1361262
CAS No.: 301353-36-6
M. Wt: 209.24 g/mol
InChI Key: FOMTWLBLESUJEU-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. This compound features a furan-carboxylic acid scaffold substituted with a piperidinylmethyl group, a structural motif that is of significant interest in the design of novel bioactive molecules. The carboxylic acid functional group makes it a versatile precursor for amide coupling reactions, a cornerstone of synthetic organic chemistry, allowing researchers to create a diverse array of amide derivatives for screening and development. The piperidine moiety is a common pharmacophore found in numerous therapeutic agents, often contributing to improved pharmacokinetic properties and target binding. While specific biological data for this exact compound may be limited, its structure is analogous to other furan-based compounds that have been investigated for various pharmacological activities. As a research chemical, its primary application lies in its use as a synthetic intermediate for the construction of more complex molecules, such as potential enzyme inhibitors or receptor ligands, particularly in the exploration of new chemical space for pharmaceutical applications. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMTWLBLESUJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349568
Record name 5-[(Piperidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301353-36-6
Record name 5-[(Piperidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 301353-36-6
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Biological Activity

5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H15NO3 and features a furan ring substituted with a piperidine moiety. The presence of a carboxylic acid functional group enhances its solubility and reactivity in biological systems, which is crucial for its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for use in treating infections.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells, which could be beneficial in neurodegenerative disease models.
  • Interaction with Biological Pathways : ToxCast bioactivity assessments reveal that this compound interacts with multiple biological pathways, suggesting versatility in pharmacological effects.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This can lead to various biological effects depending on the target pathway. For instance, it may influence pathways involved in inflammation or cell signaling, which are crucial for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveProtective effects observed in neuronal models
Pathway InteractionModulates multiple biological pathways

Recent Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential application in developing new antibiotics.
  • Neuroprotection : In vitro studies have shown that the compound can reduce oxidative stress in neuronal cells, which is a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects were attributed to the modulation of inflammatory pathways.
  • Pharmacological Versatility : The compound's ability to interact with various biological targets was highlighted in a ToxCast assessment, where it was found to affect several signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the common synthetic routes for 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as:

  • Coupling reactions : Piperidine derivatives can be introduced via nucleophilic substitution or reductive amination. For example, furan-2-carboxylic acid derivatives are often functionalized using alkylation or amidation reactions (similar to methods in ).
  • Protection/deprotection strategies : Protecting groups (e.g., tert-butoxycarbonyl, Fmoc) may stabilize reactive intermediates during synthesis (as seen in ).
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures ≥95% purity, comparable to protocols in .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies piperidine and furan ring protons/carbons.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry, as applied to related piperidine-carboxylic acids in .
  • HPLC : Validates purity (>97%), as emphasized in quality control data .

Q. What biological targets are associated with this compound?

While direct data is limited, structurally analogous compounds (e.g., pyridine- and thiophene-carboxylic acids) show activity against:

  • Enzymes : Kinases, proteases (e.g., anti-inflammatory targets in ).
  • Receptors : GPCRs or ion channels, inferred from piperidine-containing drugs .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying substituents?

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading) using statistical models.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency (see ).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, as noted in furan synthesis .

Q. How to address contradictions in reported biological activity data?

  • Reproducibility checks : Validate assay conditions (pH, temperature) and compound purity (via COA, as in ).
  • Structural analogs : Test derivatives to isolate pharmacophores (e.g., fluorine substitution’s role in bioavailability, ).
  • Molecular modeling : Use docking studies to explain binding affinity variations (applied in ).

Q. What strategies enhance metabolic stability of derivatives?

  • Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) to reduce hydrolysis (as in ).
  • Lipophilicity adjustment : Introduce fluorinated or cyclic substituents to improve membrane permeability (see ).
  • Prodrug design : Mask carboxylic acid with ester groups to prolong half-life (e.g., tert-butyl esters in ).

Q. How to resolve spectral data ambiguities for structural isomers?

  • 2D NMR techniques : NOESY or HSQC differentiate regioisomers (applied in ).
  • Computational chemistry : Compare experimental and DFT-calculated IR/UV spectra (as in ).
  • Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., for (2R,3R)-isomers in ).

Safety and Compliance

  • Toxicity : Limited data; handle as per occupational safety guidelines (e.g., PPE, fume hoods) .
  • Ecological impact : No degradability data; follow institutional waste disposal protocols .

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